![molecular formula C17H19FN2O3S B2769197 1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 612041-51-7](/img/structure/B2769197.png)
1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine” is a chemical compound with the linear formula C10H13FN2O2S . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H13FN2O2S . The compound has a molecular weight of 244.29 .Aplicaciones Científicas De Investigación
Evaluation in Glioma Imaging : A study developed a novel radiopharmaceutical, [18F]DASA-23, which includes 1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, for measuring pyruvate kinase M2 levels using positron emission tomography (PET). This compound is preferentially expressed by glioblastoma cells, making it significant for cancer imaging. It showed potential in differentiating between low-grade and high-grade glioma in patients (Patel et al., 2019).
Human Biodistribution and Radiation Dosimetry : Another study assessed the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. The study confirmed that [18F]DASA-23 can be used safely in humans for evaluating pyruvate kinase M2 levels, indicating its potential in visualizing intracranial malignancies (Beinat et al., 2020).
Antioxidant Properties : A study investigated the antioxidant properties of compounds, including 1-[3-(2-methoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(4-fluorophenyl)piperazine, which demonstrated promising scavenging potential and was compared to the efficiency of reference drugs in antioxidant assays (Malík et al., 2017).
PET Imaging Agent for Serotonergic Neurotransmission : Research on [18F]p-MPPF, a compound structurally similar to this compound, discussed its application as a PET imaging agent for studying serotonergic neurotransmission, including its chemistry, radiochemistry, and application in animal and human studies (Plenevaux et al., 2000).
Imaging Tumor Glycolysis : A study on the development of [18F]DASA-23, focused on imaging tumor glycolysis through noninvasive measurement of Pyruvate Kinase M2. The study provided insights into the potential of [18F]DASA-23 for detecting and monitoring cancer noninvasively (Beinat et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that the piperazine nucleus in drugs can create versatile binding possibilities with metal ions .
Biochemical Pathways
One compound exhibited potent h+,k±atpase inhibitory activity and potent gastric acid secretion inhibitory action in vivo .
Action Environment
The ph strongly influences the rate of reaction of some compounds, which is considerably accelerated at physiological ph .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-16-8-4-3-7-15(16)19-10-12-20(13-11-19)24(21,22)17-9-5-2-6-14(17)18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBLWNLPAPHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)
![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
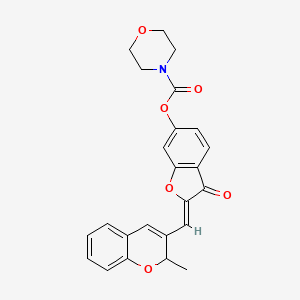
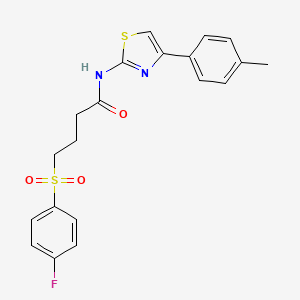
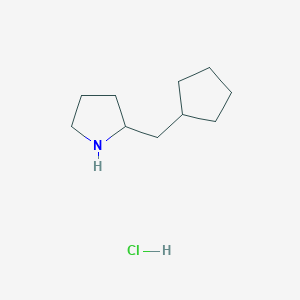
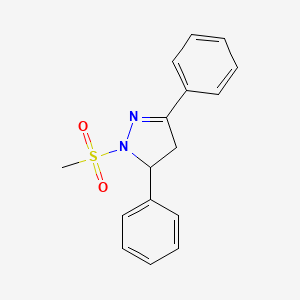
![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)


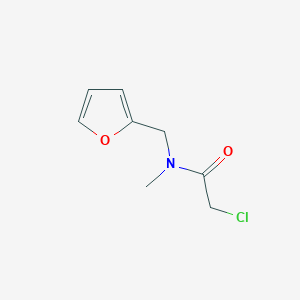
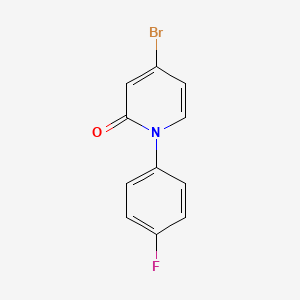
![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)
